molecular formula C11H17N3O2S B3173792 Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate CAS No. 950262-23-4

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate

Cat. No.: B3173792
CAS No.: 950262-23-4
M. Wt: 255.34 g/mol
InChI Key: JARUTHJSPLCYEZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and an ethyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both the thiazole and piperidine rings contributes to its biological activity and makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.

    Biological Studies: It is used in studies to understand the biological activity of thiazole and piperidine derivatives.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-amino-2-morpholin-1-yl-1,3-thiazole-5-carboxylate: This compound has a morpholine ring instead of a piperidine ring, which may alter its biological activity.

    Ethyl 4-amino-2-piperazin-1-yl-1,3-thiazole-5-carboxylate: The presence of a piperazine ring can lead to different pharmacological properties.

    Ethyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate: The pyrrolidine ring provides a different steric and electronic environment, affecting the compound’s interactions with biological targets.

The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which can result in distinct biological activities and therapeutic potential.

Properties

IUPAC Name

ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-2-16-10(15)8-9(12)13-11(17-8)14-6-4-3-5-7-14/h2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARUTHJSPLCYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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